molecular formula C20H16N2OS B13850721 4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one

4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one

Cat. No.: B13850721
M. Wt: 332.4 g/mol
InChI Key: CFOWHLKWDTUFIJ-UHFFFAOYSA-N
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Description

4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one is a heterocyclic compound that combines a quinoline core with pyridine and thiophene substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminobenzophenone with thiophene-2-carbaldehyde, followed by cyclization and subsequent functionalization with pyridine-2-ethylamine. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline, pyridine, and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline analogs.

Scientific Research Applications

4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-4-one
  • 4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-3-one
  • 4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-thione

Uniqueness

4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C20H16N2OS/c23-20-19(18-9-5-13-24-18)16(11-10-14-6-3-4-12-21-14)15-7-1-2-8-17(15)22-20/h1-9,12-13H,10-11H2,(H,22,23)

InChI Key

CFOWHLKWDTUFIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CS3)CCC4=CC=CC=N4

Origin of Product

United States

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